molecular formula C6H8N2O B1356399 2,4-Dimethyl-1H-imidazole-5-carbaldehyde CAS No. 68282-52-0

2,4-Dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1356399
CAS No.: 68282-52-0
M. Wt: 124.14 g/mol
InChI Key: MFFWADYNIVRMMM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at positions 2 and 4, and an aldehyde group at position 5 on the imidazole ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other biologically active compounds. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of imidazole derivatives, which are essential in pharmaceutical and agrochemical applications . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. In vivo studies are necessary to fully understand the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, the compound may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylimidazole with formylating agents such as formic acid or paraformaldehyde. The reaction is usually carried out in the presence of a catalyst like hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2,4-Dimethyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2,4-Dimethyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethyl-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 2-Methylimidazole
  • 4,5-Dimethylimidazole

Comparison: 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the imidazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis compared to similar compounds that may lack one or more of these groups. For example, 4-Methyl-5-imidazolecarboxaldehyde has only one methyl group, which affects its chemical behavior and applications.

Properties

IUPAC Name

2,5-dimethyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWADYNIVRMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527692
Record name 2,5-Dimethyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-52-0
Record name 2,5-Dimethyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 42.2 gm. portion of 2,5-dimethyl-4-imidazolemethanol and 44.8 ml. of concentrated nitric acid are mixed. When the initial reaction subsides, the solution is heated on a steam bath for 1 hour. The reaction mixture is neutralized with concentrated aqueous sodium carbonate, then concentrated under vacuum. After leaching the residue with 150 ml. of hot ethanol several times, the combined organic solution are concentrated under vacuum. Chromatographing the residual oil on silica gel gives a solid which is recrystallized from isopropanolethyl acetate to give the desired product, m.p. 164.5°-166° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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